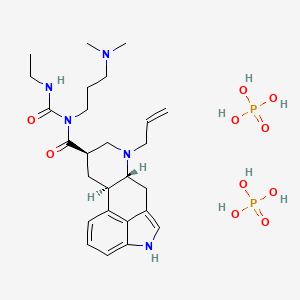

![molecular formula C26H24ClN3O B1242992 1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one](/img/structure/B1242992.png)

1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SCH-44342 est un composé appartenant à la classe des inhibiteurs de la farnésyl-protéine transférase. Il a été initialement développé par Schering-Plough Corporation et est principalement étudié pour ses applications thérapeutiques potentielles dans le traitement des néoplasmes. Les inhibiteurs de la farnésyl-protéine transférase sont connus pour interférer avec la modification post-traductionnelle des protéines, en particulier la protéine Ras, qui joue un rôle crucial dans la croissance et la différenciation cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SCH-44342 implique la préparation d'un système cyclique tricyclique de la pyridine. L'étude de la relation structure-activité de ce composé a montré que diverses substitutions en position 3 du cycle tricyclique de la pyridine peuvent affecter significativement son activité. Par exemple, des substitutions halogénées telles que les analogues chloro, bromo et iodo se sont avérées équi-potentes, tandis que l'analogue fluoro est moins actif .

Méthodes de production industrielle

la synthèse implique généralement plusieurs étapes de réactions organiques, notamment l'halogénation, l'alkylation et la cyclisation, dans des conditions contrôlées pour assurer la pureté et le rendement du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

SCH-44342 subit principalement des réactions de substitution, en particulier en position 3 du cycle tricyclique de la pyridine. Le composé a été étudié pour sa capacité à inhiber la farnésylation des protéines Ras, une modification post-traductionnelle essentielle au bon fonctionnement de ces protéines .

Réactifs et conditions courants

Les réactifs couramment utilisés dans la synthèse et les réactions impliquant SCH-44342 comprennent les agents halogénants, les agents alkylants et divers solvants organiques. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour assurer les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant SCH-44342 sont divers analogues substitués du système cyclique tricyclique de la pyridine. Ces analogues ont été étudiés pour leur potentiel en tant qu'inhibiteurs de la farnésyl-protéine transférase .

Applications de la recherche scientifique

SCH-44342 a été largement étudié pour ses applications potentielles dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes des applications clés :

Chimie : SCH-44342 sert d'outil précieux dans l'étude de la relation structure-activité des inhibiteurs de la farnésyl-protéine transférase.

Biologie : En recherche biologique, SCH-44342 est utilisé pour étudier le rôle de la farnésylation dans la modification post-traductionnelle des protéines, en particulier la protéine Ras.

Médecine : SCH-44342 a des applications thérapeutiques potentielles dans le traitement des néoplasmes.

Mécanisme d'action

SCH-44342 exerce ses effets en inhibant l'enzyme farnésyl-protéine transférase. Cette enzyme est responsable de la modification post-traductionnelle des protéines, en particulier l'ajout d'un groupe farnésyle à la protéine Ras. En inhibant cette enzyme, SCH-44342 empêche le bon fonctionnement des protéines Ras, qui sont essentielles à la croissance et à la différenciation cellulaires. Cette inhibition peut interférer avec les voies de signalisation qui favorisent la croissance et la prolifération tumorale .

Applications De Recherche Scientifique

SCH-44342 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Chemistry: SCH-44342 serves as a valuable tool in studying the structure-activity relationship of farnesyl-protein transferase inhibitors.

Biology: In biological research, SCH-44342 is used to study the role of farnesylation in the post-translational modification of proteins, particularly the Ras protein.

Medicine: SCH-44342 has potential therapeutic applications in treating neoplasms.

Mécanisme D'action

SCH-44342 exerts its effects by inhibiting the enzyme farnesyl-protein transferase. This enzyme is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein. By inhibiting this enzyme, SCH-44342 prevents the proper functioning of Ras proteins, which are essential for cell growth and differentiation. This inhibition can interfere with the signaling pathways that promote tumor growth and proliferation .

Comparaison Avec Des Composés Similaires

SCH-44342 fait partie d'une classe de composés appelés inhibiteurs de la farnésyl-protéine transférase. Voici quelques composés similaires :

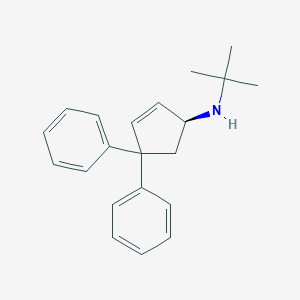

SCH-56580 : Un inhibiteur puissant de la farnésyl-protéine transférase avec un petit substituant alkyle tel qu'un groupe méthyle.

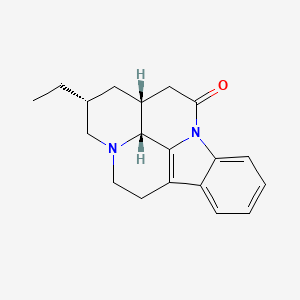

Analogue d'amide de N-oxyde de pyridyle substitué en position 3 par un brome : Un inhibiteur puissant de la farnésyl-protéine transférase qui a montré une activité antitumorale significative in vivo.

SCH-44342 est unique dans sa structure et son profil d'activité. Bien qu'il n'ait pas montré d'activité antitumorale in vivo appréciable, il sert d'outil précieux pour étudier la relation structure-activité des inhibiteurs de la farnésyl-protéine transférase .

Propriétés

Formule moléculaire |

C26H24ClN3O |

|---|---|

Poids moléculaire |

429.9 g/mol |

Nom IUPAC |

1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-pyridin-4-ylethanone |

InChI |

InChI=1S/C26H24ClN3O/c27-22-5-6-23-21(17-22)4-3-20-2-1-11-29-26(20)25(23)19-9-14-30(15-10-19)24(31)16-18-7-12-28-13-8-18/h1-2,5-8,11-13,17H,3-4,9-10,14-16H2 |

Clé InChI |

KIFXOXSGYMUANJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC4=CC=NC=C4)C5=C1C=CC=N5 |

Synonymes |

SCH 44342 SCH-44342 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B1242911.png)

![N-[(E)-[4-(2,3-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-methylbenzamide](/img/structure/B1242912.png)

![5-(diaminomethylideneamino)-2-[[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]amino]pentanoic acid methyl ester](/img/structure/B1242917.png)

![4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)

![(3AR,7AR)-OCTAHYDRO-2-[1-IMINO-2-(2-METHOXYPHENYL)ETHYL]-7,7-DIPHENYL-4H-ISOINDOL-4-ONE](/img/structure/B1242926.png)

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate](/img/structure/B1242930.png)

![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1242931.png)